3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused heterocyclic core with a benzothiophene ring linked to a pyrimidine-dione scaffold. The structural uniqueness arises from the 5-chloro-2-methylphenyl group at position 3 and the 3-fluorobenzyl substituent at position 1. These substituents likely enhance lipophilicity and influence interactions with biological targets, such as enzymes or microbial cell membranes. While direct data on this compound’s activity are unavailable in the provided evidence, analogs in the thieno-pyrimidine-dione family exhibit antimicrobial, anticancer, and antifungal properties .
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O2S/c1-14-9-10-16(25)12-19(14)28-23(29)22-21(18-7-2-3-8-20(18)31-22)27(24(28)30)13-15-5-4-6-17(26)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAYBYGSDXCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and thiophene derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the benzyl and phenyl groups.
Cyclization: reactions to form the benzothienopyrimidine core.
Halogenation: and steps to introduce the chloro and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, scientific research findings, and case studies.
Properties
This compound features a benzothieno-pyrimidine core, which is known for its biological activity. The presence of chlorine and fluorine substituents may enhance its pharmacological properties, potentially affecting its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to benzothienopyrimidines exhibit significant anticancer properties. Studies suggest that this class of compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway .
- Case Study : A study published in Journal of Medicinal Chemistry highlighted a related compound's ability to inhibit the growth of various cancer cell lines, demonstrating efficacy against breast and lung cancers .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Research has shown that halogenated derivatives often possess enhanced antibacterial and antifungal properties.
- Mechanism : The presence of electron-withdrawing groups like chlorine and fluorine can increase the lipophilicity of the molecule, facilitating better membrane penetration .
- Case Study : In vitro studies have reported that similar benzothienopyrimidine derivatives exhibit activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
Neurological Applications
There is emerging evidence that benzothienopyrimidine derivatives may have neuroprotective effects.
- Potential Use : These compounds could be explored for their ability to mitigate neurodegenerative diseases by modulating neuroinflammatory responses.
- Case Study : A recent study demonstrated that a related compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Data Tables
| Activity Type | Mechanism of Action | Efficacy Level |
|---|---|---|
| Anticancer | Apoptosis induction | High |
| Antimicrobial | Membrane disruption | Moderate |
| Neuroprotective | Oxidative stress reduction | Variable |
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Pyrimidine-Dione Derivatives
Benzyloxy and Hydroxymethyl Substituents Compounds like 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () feature bulky benzyloxy groups, which may reduce bioavailability compared to halogenated derivatives.
Fluorinated and Chlorinated Derivatives Fluorine and chlorine atoms, as seen in the target compound and 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (), enhance electron-withdrawing effects and membrane penetration. Chlorine in 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one () correlates with antifungal activity (IC₅₀: 12.5 µg/mL) .
Core Heterocycle Modifications
Benzothieno vs. Thieno vs. Pyrido Systems The benzothieno[3,2-d]pyrimidine-dione core in the target compound differs from 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (), which has a simpler thieno ring. The extended aromatic system in the target may improve DNA intercalation or enzyme inhibition . 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione () replaces the fused benzothiophene with a cyclohexyl group, reducing planarity and possibly altering target specificity .
Pyrido[2,3-d]pyrimidine-diones
- 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () has a pyridine ring instead of benzothiophene. This modification may shift activity toward kinase inhibition, as seen in related pyrido-pyrimidines .
Biological Activity
The compound 3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative belonging to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit various biological activities, including:
- Anticancer Properties : Many thieno[3,2-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation.
- Enzyme Inhibition : These compounds often act as inhibitors for various enzymes, including those involved in metabolic pathways.
Anticancer Activity
A significant focus of research on this compound is its anticancer activity . Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines.
Case Studies
-
Inhibition of MDA-MB-231 Cells : A study evaluated the cytotoxicity of synthesized thieno[3,2-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The IC50 values indicated that several derivatives exhibited strong inhibitory effects, with some showing IC50 values as low as 27.6 μM .
Compound IC50 (μM) Cell Line Compound I 27.6 MDA-MB-231 Compound II 29.3 MDA-MB-231 - Mechanism of Action : The mechanism underlying the anticancer activity appears to involve disruption of cell cycle progression and induction of apoptosis in cancer cells .
Enzyme Inhibition
Research has indicated that thieno[3,2-d]pyrimidines can also inhibit key enzymes associated with tumor growth and proliferation.
Enzyme Activity Studies
-
Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results in inhibiting AChE, which is crucial for neurotransmitter regulation and has implications in cancer biology .
Enzyme Inhibition (%) Acetylcholinesterase 65%
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their molecular structure. Key factors affecting their potency include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro or fluoro) enhances activity by stabilizing the transition state during enzyme interaction.
- Hydrophobic Interactions : The aromatic nature of the compound facilitates binding to hydrophobic pockets in target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
